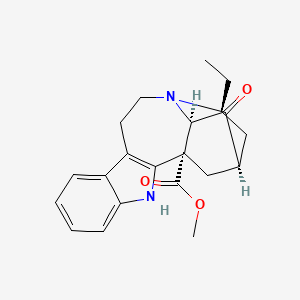

3-Oxo-coronaridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxo-coronaridine is an alkaloid . It is a group of stereoisomers with a mass of 352.178692628 dalton . It is an oxidized form of known compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. It is derived from ibogaine, coronaridine, and conodusine A (20-oxo-ibogamine), which are further oxidized as lactams at position C-3 . The synthesis process also involves photoredox catalysis .Applications De Recherche Scientifique

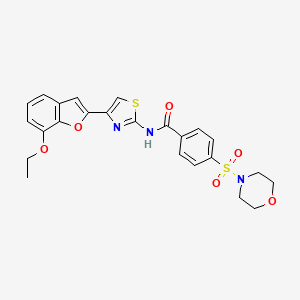

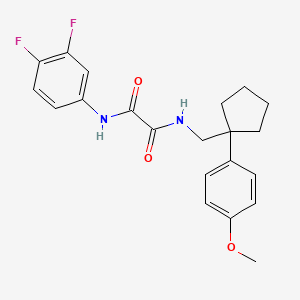

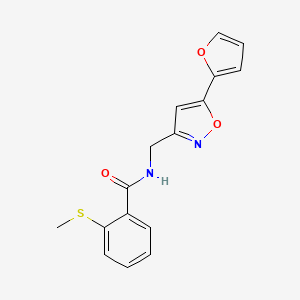

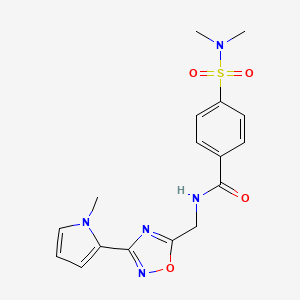

Synthetic Strategies and Biological Activities of Heterocyclic Compounds

Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, are notable for their broad spectrum of biological activities. The 2-oxo-3-cyanopyridine scaffold, structurally similar to 3-Oxo-coronaridine, is particularly important due to its diverse pharmacological properties, including acting as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. Recent research has focused on synthesizing 2-oxo-3-cyanopyridine derivatives and examining their pharmacological potentials, providing insights that could be beneficial for medicinal chemists researching similar compounds like this compound (Ghosh et al., 2015).

Application of Ozone in Aquaculture Systems

The application of ozone, a powerful oxidant, in aquaculture systems has been extensively researched. Its primary role is to improve water quality and reduce pathogens. However, due to its toxic nature to aquatic organisms, it's also been investigated for destroying invasive or nuisance species. A growing body of research identifies the direct application of ozone, exposing residual ozone and ozone-produced oxidants to cultured species, as a beneficial technology. This approach enhances hygiene and water quality, provided dosages are appropriate to maintain animal health and welfare (Powell & Scolding, 2018).

Oxytocin's Role in Anxiety and Social Fear

Oxytocin (OXT) is recognized for its anxiolytic and antistress effects, along with its impact on social and reproductive behaviors. The imbalance of the endogenous brain OXT system is hypothesized to contribute to the etiology of anxiety disorders, especially those with a social component. Chronic OXT treatment might lead to a dose-dependent reduction in OXT receptor availability and increased anxiety, highlighting the complex interplay between OXT levels and anxiety states (Neumann & Slattery, 2016).

Role of Oxidized Phospholipids in Atherosclerosis

Oxidized phospholipids (OxPLs) are increasingly seen as pivotal in the development of atherosclerosis. They accumulate in lesions and regulate numerous genes in endothelial cells, influencing the progression of atherosclerosis. The interaction of OxPLs with various receptors and signaling pathways underscores their complex role in vascular cell function and atherogenesis (Berliner & Watson, 2005).

Research Advances in Crystalline Oxo Boron Clusters

Crystalline oxo boron clusters and their open frameworks have been the subject of recent research advances. These clusters, acting as main building blocks, create new open-framework compounds with unique structures and properties. Besides traditional zeolitic properties, these frameworks display intriguing optical properties, suggesting potential applications in catalysis, nonlinear optics, and display and lighting devices (Lin & Yang, 2011).

Ozone Therapy: Pharmacodynamics and Clinical Utility

Ozone therapy, despite skepticism due to its unstable molecular structure, has shown promise in treating various pathologies through its interaction with lipids. This interaction boosts endogenous antioxidant production, local perfusion, oxygen delivery, and immune responses. It has therapeutic value in cardiovascular, gastrointestinal, genitourinary systems, and more. Nonetheless, further studies are essential to establish it as a viable treatment option (Smith et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

methyl (1S,15S,17S,18S)-17-ethyl-14-oxo-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-13-11-21(20(25)26-2)17-15(8-9-23(18(12)21)19(13)24)14-6-4-5-7-16(14)22-17/h4-7,12-13,18,22H,3,8-11H2,1-2H3/t12-,13-,18-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMDVGMDEBDBOH-UFUGXISJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)

![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)

![6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2684866.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)